N-(5-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide
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Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous medium . This reaction forms an electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, which can then be coupled with various substituted benzoic acids to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, solvent, and catalyst to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(5-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine . This inhibition can affect neurotransmission and has potential therapeutic implications for conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3-thiazol-2-yl)acetamide: Shares the thiazole ring but lacks the diphenylacetamide moiety.
N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide: Contains a cyclohexane ring instead of the diphenylacetamide group.
Uniqueness
N-(5-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide is unique due to its specific combination of the thiazole ring and diphenylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H16N2OS |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H16N2OS/c1-13-12-19-18(22-13)20-17(21)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,16H,1H3,(H,19,20,21) |
InChI Key |
VXTHDWOJHYLFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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